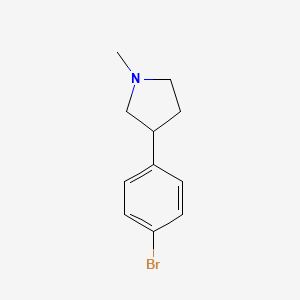

3-(4-Bromophenyl)-1-methylpyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-13-7-6-10(8-13)9-2-4-11(12)5-3-9/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGSYMRQRAOKEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Bromophenyl)-1-methylpyrrolidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)-1-methylpyrrolidine, a key intermediate in organic synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes critical data on its chemical structure, physicochemical properties, synthesis, and notable applications, with a focus on its role in the development of novel therapeutics.

Compound Identity and Structure

This compound is a substituted pyrrolidine derivative. The core structure consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) with a methyl group attached to the nitrogen atom and a 4-bromophenyl group substituted at the 3-position.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| CAS Number | 1088410-99-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄BrN | [2][3] |

| Molecular Weight | 240.14 g/mol | [2] |

| Boiling Point | 283.8 ± 33.0 °C (Predicted) at 760 mmHg | [2] |

| Density | 1.333 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.91 ± 0.40 (Predicted) | |

| Storage Temperature | 2-8°C, dry and sealed | [2][3] |

Spectroscopic Characterization

While a comprehensive public database of experimental spectra for this specific compound is limited, the following represents typical analytical data that would be expected and is crucial for its identification and quality control.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for confirming the structure. Expected signals would include multiplets for the pyrrolidine ring protons, a singlet for the N-methyl protons, and signals in the aromatic region corresponding to the 4-bromophenyl group.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would show distinct signals for each of the 11 carbon atoms in the molecule, including the aliphatic carbons of the pyrrolidine ring and the N-methyl group, and the aromatic carbons of the bromophenyl substituent.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and fragment ions.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching (aliphatic and aromatic), C-N stretching, and vibrations associated with the substituted benzene ring.

Synthesis Protocol

The synthesis of this compound can be achieved through various synthetic routes. A commonly employed method involves the reductive amination of 3-(4-bromophenyl)pyrrolidine with formaldehyde.

Reductive Amination of 3-(4-Bromophenyl)pyrrolidine

This procedure involves the N-methylation of the secondary amine of the pyrrolidine ring.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-(4-bromophenyl)pyrrolidine in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) at room temperature, add formaldehyde (typically as a 37% aqueous solution or as paraformaldehyde).

-

Addition of Reducing Agent: Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture. The choice of this reagent is critical as it is selective for the reduction of the intermediate iminium ion and is compatible with a wide range of functional groups.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

-

Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality in Experimental Choices:

-

Solvent: Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal after the reaction.

-

Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less basic and does not reduce the formaldehyde, leading to higher yields and fewer side products.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of ALK2 Inhibitors

A primary application of this compound is as a key intermediate in the preparation of pyrazolopyrimidines, which are potent and selective inhibitors of Activin receptor-like kinase 2 (ALK2).[1] ALK2 is a transmembrane serine/threonine kinase that plays a crucial role in cell proliferation and differentiation. Dysregulation of ALK2 signaling is implicated in several diseases, including fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by abnormal bone formation.

The this compound moiety is incorporated into the pyrazolopyrimidine scaffold to enhance binding affinity and selectivity for the ALK2 kinase domain. The bromine atom on the phenyl ring provides a handle for further synthetic modifications through cross-coupling reactions.

Utility in Cross-Coupling Reactions

The presence of the bromophenyl group makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions.[2] These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of diverse libraries of compounds for biological screening.

Ligand Development for Catalysis

The pyrrolidine scaffold is a common feature in chiral ligands used in asymmetric catalysis. The methylpyrrolidine moiety in this compound can be further functionalized to create novel ligands for a variety of catalytic transformations, aiding in the synthesis of fine chemicals and drug candidates.[2]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][5][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[4][6]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[2][3] The recommended storage temperature is 2-8°C.[2][3]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[4][6] If inhaled, move to fresh air.[4] If swallowed, rinse mouth with water and seek immediate medical attention.[4]

Toxicological Information:

Specific toxicological data for this compound is not available. However, related brominated aromatic compounds and pyrrolidine derivatives may exhibit varying degrees of toxicity. Therefore, it is prudent to treat this compound as potentially harmful and to minimize exposure. For related compounds, hazards such as skin and eye irritation, and potential harm if swallowed or inhaled have been noted.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its utility as a precursor to potent ALK2 inhibitors highlights its importance in the development of treatments for serious diseases. Researchers and drug development professionals should handle this compound with appropriate safety precautions and can leverage its chemical properties for the synthesis of novel and complex molecular architectures. Further experimental characterization of its physical and toxicological properties will be beneficial for its broader application in the scientific community.

References

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-(4-Bromophenyl)-1-methylpyrrolidine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Hypothesized

In the landscape of neuropharmacology, the exploration of novel psychoactive compounds is a continuous frontier. 3-(4-Bromophenyl)-1-methylpyrrolidine is a molecule that, while available as a research chemical, currently exists in a penumbra of scientific literature with no definitive, empirically validated mechanism of action.[1][2] This guide, therefore, takes a unique approach. Instead of presenting a dossier of established facts, we will embark on a journey of scientific deduction. By examining the rich pharmacology of structurally analogous compounds, we will construct a robust, testable hypothesis for the mechanism of action of this compound. This document is designed not as a final word, but as a foundational blueprint for future research, grounded in the principles of structure-activity relationships and established pharmacological precedent.

I. Chemical Identity and Synthesis

This compound is a synthetic compound featuring a central pyrrolidine ring, N-methylated, and substituted at the 3-position with a 4-bromophenyl group.[2] Its synthesis, while not extensively published, can be conceptualized through established organic chemistry principles. A plausible synthetic pathway would involve the reaction of a suitable precursor, such as 1-methyl-3-pyrrolidinone, with a Grignard reagent derived from 1,4-dibromobenzene, followed by dehydration and reduction.

II. The Pyrrolidine Scaffold: A Privileged Motif in Monoamine Transporter Inhibition

The pyrrolidine ring is a well-established pharmacophore in the realm of monoamine transporter ligands.[3] A significant body of research on synthetic cathinones and related compounds has demonstrated that the combination of a pyrrolidine ring and a phenyl group often confers potent inhibitory activity at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4]

Prominent examples include 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP), both of which are potent inhibitors of DAT and NET.[4] Their mechanism involves blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters and potentiating monoaminergic signaling.[5] This increased signaling is associated with the profound psychostimulant effects of these compounds.[6][7]

III. The Role of Halogen Substitution: Enhancing Potency at DAT and NET

The presence of a halogen atom on the phenyl ring is a critical feature that often modulates the pharmacological profile of monoamine transporter ligands. A study on bromine-substituted analogs of methylphenidate, a well-known DAT and NET inhibitor, provides compelling evidence in this regard. This research demonstrated that the addition of a bromine atom to the phenyl ring, particularly at the para (4-position), significantly enhanced the binding affinity for both DAT and NET compared to the unsubstituted parent compound.[8]

| Compound | DAT Affinity (IC50, nM) | NET Affinity (IC50, nM) |

| dl-threo-methylphenidate | 82 | 440 |

| p-bromo-dl-threo-methylphenidate | 20 | 31 |

| m-bromo-dl-threo-methylphenidate | 4 | 20 |

| o-bromo-dl-threo-methylphenidate | 13 | 32 |

| (Data adapted from a study on bromine-substituted analogs of dl-threo-methylphenidate)[8] |

As the table illustrates, the para-bromo substitution resulted in a four-fold increase in affinity for DAT and a more than fourteen-fold increase in affinity for NET.[8] This suggests that the electronic and steric properties of the bromine atom at the 4-position of the phenyl ring are highly favorable for interaction with the binding sites of these transporters.

IV. A Unified Hypothesis: this compound as a Potent and Selective DAT/NET Inhibitor

Based on the established pharmacology of the pyrrolidine scaffold and the potentiating effects of para-bromo substitution on the phenyl ring, we can formulate a primary hypothesis for the mechanism of action of this compound:

It is hypothesized that this compound functions as a potent and selective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).

This proposed mechanism is illustrated in the following signaling pathway diagram:

Figure 1: Hypothesized mechanism of this compound.

V. A Roadmap for Experimental Validation: A Self-Validating Protocol

A hypothesis, no matter how well-reasoned, requires empirical validation. The following experimental workflow is proposed as a comprehensive strategy to test the hypothesized mechanism of action of this compound.

Sources

- 1. This compound CAS#: 1088410-99-4 [amp.chemicalbook.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. Buy (4-Bromophenyl)(pyrrolidin-1-yl)methanone | 5543-27-1 [smolecule.com]

- 4. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo Effects of Abused ‘Bath Salt' Constituent 3,4-methylenedioxypyrovalerone (MDPV) in Mice: Drug Discrimination, Thermoregulation, and Locomotor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 3-(4-Bromophenyl)-1-methylpyrrolidine

Foreword: Unveiling the Potential of a Novel Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and serving as a versatile building block in the discovery of new therapeutic agents.[1] Its conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of compounds targeting a wide array of biological systems. This guide focuses on a specific, yet under-explored, derivative: 3-(4-Bromophenyl)-1-methylpyrrolidine. While direct biological data on this compound is sparse, its structural analogy to known potent neuropharmacological agents, particularly dopamine reuptake inhibitors (DRIs), provides a compelling rationale for its investigation.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will not only detail the known chemical properties and synthesis of this compound but also, more importantly, propose a rigorous, hypothesis-driven framework for its pharmacological characterization. We will proceed with the central hypothesis that this compound acts as a dopamine reuptake inhibitor, a class of compounds with significant therapeutic applications in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and certain forms of depression.[3]

Our exploration will be grounded in established scientific principles and methodologies, providing detailed experimental protocols and data interpretation frameworks. The causality behind each experimental choice will be elucidated, ensuring a self-validating system of inquiry. By the end of this guide, the reader will have a thorough understanding of not just the compound , but also the scientific journey required to unlock its potential biological activity.

Chemical Identity and Synthesis

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| CAS Number | 1088410-99-4 | [4] |

| Molecular Formula | C₁₁H₁₄BrN | [4] |

| Molecular Weight | 240.14 g/mol | [5] |

| Boiling Point | 283.8°C at 760 mmHg | [5] |

| Storage | 2-8°C, dry and sealed | [5] |

Rationale for Synthesis and Key Structural Features

The synthesis of novel pyrrolidine derivatives is a subject of intense research due to their therapeutic potential.[6] The key structural features of this compound that warrant investigation are:

-

The Pyrrolidine Ring: A five-membered saturated heterocycle that provides a defined three-dimensional structure for interaction with biological targets.

-

The N-Methyl Group: This substitution can influence the compound's basicity, lipophilicity, and ability to cross the blood-brain barrier.

-

The 4-Bromophenyl Group: The presence and position of the bromine atom on the phenyl ring can significantly modulate binding affinity and selectivity for target proteins through halogen bonding and other electronic effects.[7]

Synthetic Approach: A General Overview

A plausible synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for this compound.

Hypothetical Pharmacological Profile: A Dopamine Reuptake Inhibitor

Based on its structural similarity to pyrovalerone and its analogs, we hypothesize that this compound functions as a dopamine reuptake inhibitor.[2] This class of drugs blocks the action of the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft.[3] The inhibition of DAT leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[3]

Mechanism of Action: Modulating Dopaminergic Signaling

The dopamine transporter is a key regulator of dopamine homeostasis in the brain.[10] By binding to DAT, a reuptake inhibitor like our hypothetical compound would prevent the re-entry of dopamine into the presynaptic neuron.[11] This leads to a prolonged presence of dopamine in the synapse, allowing for increased stimulation of postsynaptic dopamine receptors.

Caption: Proposed mechanism of action at the dopaminergic synapse.

In Vitro Characterization: A Step-by-Step Guide

To test our hypothesis, a series of in vitro assays are essential. These assays will determine the compound's binding affinity, functional potency, and selectivity for the dopamine transporter over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[12][13][14]

This assay measures the affinity of the test compound for the dopamine transporter by competing with a radiolabeled ligand that is known to bind to DAT.

Protocol:

-

Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human DAT (hDAT). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radioligand (e.g., [³H]WIN 35,428), and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

This functional assay measures the ability of the compound to inhibit the uptake of dopamine into nerve terminals.

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from the striatum of rodent brains.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound for a short period (e.g., 10 minutes) at 37°C.

-

Uptake Initiation: Add a fixed concentration of [³H]dopamine to initiate the uptake reaction.

-

Uptake Termination: After a brief incubation (e.g., 5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Radioactivity Measurement: Measure the amount of [³H]dopamine taken up by the synaptosomes using a scintillation counter.

-

Data Analysis: Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.

This assay determines whether the compound acts as a blocker of DAT or as a substrate (i.e., a dopamine releaser).

Protocol:

-

Cell Preparation and Loading: Use cells expressing hDAT and pre-load them with [³H]dopamine.

-

Wash: Wash the cells to remove extracellular [³H]dopamine.

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Efflux Measurement: At various time points, collect the extracellular buffer and measure the amount of [³H]dopamine released from the cells.

-

Data Analysis: A significant increase in [³H]dopamine in the extracellular buffer indicates that the compound is a substrate, while no increase suggests it is a blocker.

In Vivo Evaluation: Assessing Behavioral and Physiological Effects

If the in vitro data supports the hypothesis, the next logical step is to evaluate the compound's effects in animal models.

Dopamine reuptake inhibitors are known to increase locomotor activity.[15]

Protocol:

-

Acclimation: Acclimate rodents (e.g., mice or rats) to an open-field arena equipped with infrared beams to track movement.

-

Administration: Administer various doses of this compound via an appropriate route (e.g., intraperitoneal injection).

-

Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period (e.g., 1-2 hours).

-

Analysis: Compare the locomotor activity of the drug-treated groups to a vehicle-treated control group.

This assay assesses the subjective effects of the compound by determining if animals perceive it as similar to a known psychostimulant.

Protocol:

-

Training: Train animals to press one of two levers to receive a food reward after being administered a known DRI (e.g., cocaine) and the other lever after receiving saline.

-

Testing: Once the animals have learned to discriminate between the drug and saline, administer this compound and observe which lever they press.

-

Analysis: If the animals predominantly press the drug-associated lever, it suggests that the test compound has similar interoceptive effects to the training drug.

Data Interpretation and Hypothetical Structure-Activity Relationships

The following tables present hypothetical, yet plausible, data for this compound, based on values for known DRIs.

Table 1: Hypothetical In Vitro Binding Affinities (Kᵢ, nM)

| Compound | DAT | NET | SERT | Selectivity (DAT vs. NET) | Selectivity (DAT vs. SERT) |

| This compound | 15 | 150 | >1000 | 10-fold | >66-fold |

| Cocaine | ~250 | ~500 | ~300 | 2-fold | 1.2-fold |

| GBR-12909 (Vanoxerine) | 1 | 20 | 2000 | 20-fold | 2000-fold |

Data for cocaine and GBR-12909 are illustrative and based on public domain information.

Table 2: Hypothetical In Vitro Functional Potencies (IC₅₀, nM)

| Compound | DA Uptake Inhibition | NE Uptake Inhibition | 5-HT Uptake Inhibition |

| This compound | 25 | 250 | >2000 |

| Cocaine | ~300 | ~600 | ~400 |

| GBR-12909 (Vanoxerine) | 5 | 50 | >5000 |

Data for cocaine and GBR-12909 are illustrative and based on public domain information.

Based on this hypothetical data, this compound would be a potent and selective dopamine reuptake inhibitor. The 4-bromo substitution on the phenyl ring likely contributes to its high affinity for DAT.

Potential Therapeutic Applications and Future Directions

A potent and selective DRI like this compound could have several therapeutic applications:

-

ADHD: By increasing dopamine levels in the prefrontal cortex, it could improve attention and focus.

-

Narcolepsy: Its stimulant effects could promote wakefulness.

-

Depression: For patients with anhedonia and low motivation, enhancing dopaminergic signaling could be beneficial.[]

-

Obesity/Binge Eating Disorder: DRIs can have appetite-suppressant effects.[3]

Future research should focus on:

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

-

In-depth In Vivo Studies: Evaluating its efficacy in animal models of the aforementioned disorders.

-

Safety and Toxicology: Assessing its potential for abuse liability and off-target side effects.

Conclusion

While the biological activity of this compound has not been extensively documented, its chemical structure strongly suggests a potential role as a dopamine reuptake inhibitor. This guide has provided a comprehensive, hypothesis-driven framework for its investigation, from initial in vitro characterization to potential in vivo studies. The detailed protocols and data interpretation guidelines offer a clear path for researchers to follow. The exploration of novel pyrrolidine derivatives like this one is a promising avenue for the discovery of new therapeutics for a range of neurological and psychiatric disorders.

References

-

Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

-

ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

-

PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

-

National Institutes of Health. (n.d.). 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione. [Link]

-

Lead Sciences. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 3-[(4-Bromophenyl)methylsulfanyl]pyrrolidine. [Link]

-

National Institutes of Health. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]

-

IT Medical Team. (n.d.). Insilico biological evaluation of newly synthesized 1'-(4-Bromoph.... [Link]

-

National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Wikipedia. (n.d.). Dopamine reuptake inhibitor. [Link]

-

National Institutes of Health. (n.d.). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. [Link]

-

Bionity. (n.d.). Dopamine reuptake inhibitor. [Link]

-

PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

-

ResearchGate. (2026). (PDF) The rst synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

-

Sciforum. (n.d.). 4-(4-Bromophenyl)-4-piperidinol Derivatives as a Multifactorial anti-Alzheimer agent: Synthesis, Invitro -. [Link]

-

MDPI. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

-

National Institutes of Health. (n.d.). In vivo Effects of Abused 'Bath Salt' Constituent 3,4-methylenedioxypyrovalerone (MDPV) in Mice: Drug Discrimination, Thermoregulation, and Locomotor Activity. [Link]

-

National Institutes of Health. (n.d.). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. This compound [myskinrecipes.com]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. smolecule.com [smolecule.com]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Dopamine_reuptake_inhibitor [bionity.com]

- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Dopamine Transporter Affinity of 3-(4-Bromophenyl)-1-methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2][3] This technical guide provides a comprehensive overview of the methodologies and scientific rationale for determining the binding affinity of novel compounds to the DAT, with a specific focus on the uncharacterized molecule, 3-(4-Bromophenyl)-1-methylpyrrolidine. While direct experimental data for this compound is not publicly available, this guide will leverage established principles of medicinal chemistry and pharmacology to predict its likely interaction with the dopamine transporter. By examining the structure-activity relationships of analogous compounds, we can infer the potential affinity and functional activity of this compound. Furthermore, this document provides detailed, field-proven protocols for in vitro assays that are essential for the empirical determination of DAT affinity, thereby offering a complete roadmap for the characterization of this and other novel chemical entities.

Introduction: The Dopamine Transporter as a Therapeutic Target

The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][3] This process is fundamental for terminating dopaminergic signaling and maintaining dopamine homeostasis. Dysregulation of DAT function is implicated in the pathophysiology of numerous disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and substance use disorders.[1] Consequently, the DAT is a primary target for a variety of psychostimulant and antidepressant medications.[1]

The development of novel DAT ligands with specific affinity and functional profiles is an active area of research. These efforts aim to create therapeutics with improved efficacy and reduced side effects. The subject of this guide, this compound, represents a novel chemical entity with structural motifs suggestive of potential interaction with the dopamine transporter. Its characterization is therefore of significant interest to the drug discovery community.

Predicted Dopamine Transporter Affinity of this compound: A Structure-Activity Relationship (SAR) Analysis

Direct experimental data on the dopamine transporter affinity of this compound (CAS 1088410-99-4) is not currently available in the public domain. However, we can make a scientifically informed prediction of its potential affinity by dissecting its structure and comparing it to known DAT ligands.

The structure of this compound can be broken down into three key components: a pyrrolidine ring, a methyl group on the nitrogen, and a 4-bromophenyl substituent at the 3-position.

-

The Pyrrolidine Scaffold: The pyrrolidine ring is a common feature in many potent dopamine transporter inhibitors.[4] This five-membered nitrogen-containing heterocycle serves as a bioisostere for the piperidine ring found in well-known DAT ligands like methylphenidate.

-

N-Methylation: N-alkylation of the pyrrolidine or piperidine ring can influence DAT affinity.[5] While extensive N-alkylation can sometimes decrease affinity, a simple methyl group is often well-tolerated and can contribute to optimal binding.

-

The 3-Aryl Substituent: The nature and position of the substituent on the phenyl ring are critical determinants of DAT affinity. Halogenation, particularly at the para-position, has been shown to significantly impact binding. Studies on methylphenidate analogs have demonstrated that a para-bromo substitution can lead to a higher affinity for the dopamine transporter compared to the unsubstituted parent compound.[6][7] For instance, p-bromo-dl-threo-methylphenidate exhibited an IC50 of 20 nM for DAT, which is a four-fold increase in affinity compared to methylphenidate (IC50 = 82 nM).[6]

Based on these SAR principles, it is plausible to hypothesize that this compound possesses a significant affinity for the dopamine transporter, likely in the nanomolar range. The presence of the 4-bromophenyl group is expected to enhance binding compared to an unsubstituted phenylpyrrolidine analog.

Experimental Determination of Dopamine Transporter Affinity

To empirically validate the predicted affinity of this compound for the dopamine transporter, a series of in vitro assays are required. The following protocols describe the gold-standard methods for determining the binding affinity (Kᵢ) and functional potency (IC₅₀) of a test compound.

Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)

This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from the dopamine transporter.

Workflow for Radioligand Binding Assay

Caption: Workflow for determining DAT binding affinity using a radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford assay.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand, such as [³H]WIN 35,428 (a cocaine analog that binds with high affinity to the DAT).

-

Varying concentrations of the test compound, this compound.

-

The prepared cell membrane suspension to initiate the binding reaction.

-

-

For determining non-specific binding, a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909) is used instead of the test compound.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition binding curve.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the DAT.

-

Dopamine Uptake Assay: Determining Functional Potency (IC₅₀)

This assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter, providing a measure of its functional potency.

Workflow for Dopamine Uptake Assay

Caption: Workflow for determining the functional potency of a compound on DAT using a dopamine uptake assay.

Detailed Protocol:

-

Cell Culture:

-

Culture cells stably expressing hDAT (e.g., HEK293 or CHO cells) in 96-well plates and allow them to reach a confluent monolayer.

-

-

Uptake Inhibition Assay:

-

Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-20 minutes).

-

Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

-

Incubate for a short, defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold assay buffer.

-

-

Quantification:

-

Lyse the cells to release the intracellular [³H]dopamine.

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the amount of dopamine uptake at each concentration of the test compound.

-

Plot the percentage of uptake inhibition as a function of the logarithm of the test compound concentration to generate a dose-response curve.

-

Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the dopamine uptake.

-

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison and interpretation.

| Assay Type | Parameter | Predicted Value for this compound |

| Radioligand Binding | Kᵢ (nM) | Low nanomolar range |

| Dopamine Uptake | IC₅₀ (nM) | Low to mid-nanomolar range |

Interpretation of Results:

-

A low nanomolar Kᵢ value would confirm a high binding affinity of this compound for the dopamine transporter.

-

A low nanomolar IC₅₀ value in the dopamine uptake assay would indicate that the compound is a potent inhibitor of DAT function.

-

A strong correlation between the Kᵢ and IC₅₀ values would suggest that the compound's inhibition of dopamine uptake is primarily due to its direct binding to the dopamine transporter.

Conclusion and Future Directions

While direct experimental evidence is pending, a thorough analysis of the structure-activity relationships of analogous compounds strongly suggests that this compound is a promising candidate for a high-affinity dopamine transporter ligand. The methodologies outlined in this guide provide a robust framework for the empirical determination of its binding affinity and functional potency.

Further characterization of this compound should include:

-

Selectivity Profiling: Assessing its binding affinity for other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), to determine its selectivity profile.

-

In Vivo Studies: If the in vitro profile is promising, in vivo studies in animal models can be conducted to evaluate its pharmacokinetic properties, behavioral effects, and therapeutic potential.

The systematic evaluation of novel compounds like this compound is essential for advancing our understanding of dopamine transporter pharmacology and for the development of next-generation therapeutics for dopamine-related disorders.

References

- Gatley, S. J., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Psychopharmacology (Berl), 126(1), 89-94.

- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21.

- Andersen, P. H. (1989). The dopamine-uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493-504.

- Bannon, M. J. (2005). The dopamine transporter: role in neurotoxicity and human disease. Toxicology and applied pharmacology, 204(3), 355-360.

- Eshleman, A. J., et al. (2013). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release. The Journal of pharmacology and experimental therapeutics, 345(3), 479-487.

- Gatley, S. J., et al. (1995). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(2), PL231-PL237.

- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.

- Wang, S., et al. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of medicinal chemistry, 43(3), 351-360.

-

Wikipedia contributors. (2024, January 12). Dopamine transporter. In Wikipedia, The Free Encyclopedia. Retrieved 22:27, January 17, 2026, from [Link]

- Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances, and the monoamine transporter cycle. Molecular pharmacology, 87(2), 337-346.

- Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature reviews. Neuroscience, 4(1), 13-25.

- Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489-496.

- Schmitt, K. C., & Reith, M. E. (2010). The atypical stimulant and nootropic modafinil interacts with the dopamine transporter in a different manner than the stimulant cocaine. PloS one, 5(10), e13257.

- Kilty, J. E., Lorang, D., & Amara, S. G. (1991). Cloning and expression of a cocaine-sensitive rat dopamine transporter. Science, 254(5031), 578-579.

- Gu, H., Wall, S. C., & Rudnick, G. (1994). Stable expression of the human dopamine transporter in C6 glioma cells. Journal of biological chemistry, 269(10), 7124-7130.

Sources

- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for substrate recognition by the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Serotonin and norepinephrine transporter activity of 3-(4-Bromophenyl)-1-methylpyrrolidine

An In-Depth Technical Guide to the Characterization of 3-(4-Bromophenyl)-1-methylpyrrolidine at the Serotonin and Norepinephrine Transporters

Abstract

The modulation of serotonin (SERT) and norepinephrine (NET) transporters is a cornerstone of modern neuropharmacology, pivotal in the treatment of depressive and anxiety disorders. The phenylpyrrolidine scaffold represents a privileged chemical structure, frequently appearing in centrally active agents.[1] This guide focuses on this compound (CAS: 1088410-99-4), a specific analogue whose activity at SERT and NET is of significant research interest.[2][3] Lacking published definitive data, this document provides a comprehensive methodological framework for its complete pharmacological characterization. We present a series of validated, industry-standard protocols, from initial binding affinity determination to functional uptake inhibition and mechanism of action analysis. This whitepaper is designed to be a self-contained, practical guide for researchers seeking to elucidate the monoamine transporter interaction profile of this, and structurally related, novel chemical entities.

Introduction

The Serotonin (SERT) and Norepinephrine (NET) Transporters

The plasma membrane biogenic amine transporters, including SERT and NET, are critical regulators of neurotransmission.[4] They function by clearing serotonin (5-HT) and norepinephrine (NE), respectively, from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's signal.[4] This reuptake mechanism is a primary target for many antidepressant medications. Drugs that inhibit one or both of these transporters can elevate synaptic levels of 5-HT and NE, a mechanism believed to underlie their therapeutic efficacy. The relative potency and selectivity for SERT versus NET can significantly influence a drug's clinical profile and side effects.[5]

The Phenylpyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a common motif in FDA-approved drugs and a focal point in medicinal chemistry for its ability to impart favorable pharmacokinetic properties and interact with biological targets.[1] When combined with a phenyl group, as in the phenylpyrrolidine scaffold, it forms the core of numerous compounds that interact with monoamine transporters.[6] For instance, various α-pyrrolidinopropiophenone derivatives are known to be potent inhibitors of the dopamine (DAT) and norepinephrine transporters.[7] Similarly, a series of 3-(phenoxy-phenyl-methyl)-pyrrolidines were identified as potent and balanced inhibitors of both SERT and NET.[6] This precedent suggests that this compound is a strong candidate for SERT and/or NET interaction.

Profile of this compound

This specific molecule, identified by CAS Number 1088410-99-4, is a tertiary amine featuring a 4-bromophenyl moiety at the 3-position of an N-methylated pyrrolidine ring.[2] The presence of the halogen atom can influence binding affinity and metabolic stability. The core scientific directive is to determine its precise pharmacological profile:

-

Does it bind to SERT and NET?

-

What is its binding affinity (Kᵢ) and functional potency (IC₅₀) at each transporter?

-

Is it selective for one transporter over the other?

-

Does it act as a reuptake inhibitor (blocker) or a substrate (releaser)?

This guide provides the experimental framework to answer these questions authoritatively.

Theoretical Framework: Assessing Transporter Interaction

A complete pharmacological characterization requires distinguishing between a compound's ability to physically occupy the transporter's binding site and its ability to inhibit the transporter's function.

-

Binding Affinity (Kᵢ): This value, determined through radioligand binding assays, represents the equilibrium dissociation constant of the test compound for the transporter. A lower Kᵢ value indicates a higher binding affinity. These assays are the gold standard for measuring this interaction.[8][9]

-

Functional Potency (IC₅₀): This value, derived from uptake inhibition assays, measures the concentration of the test compound required to inhibit the transporter's function (i.e., neurotransmitter uptake) by 50%. It is a measure of functional antagonism.[10]

-

Mechanism of Action (Inhibitor vs. Releaser): Monoamine transporter ligands can be classified as either reuptake inhibitors (which block the transport process) or substrate-type releasers (which are transported into the cell and induce reverse transport, or efflux, of the neurotransmitter).[11] This distinction is critical, as releasers often have a distinct and more pronounced psychostimulant profile.[7][11] Specific substrate release assays are required to differentiate these mechanisms.[11]

Experimental Characterization: A Methodological Guide

The following protocols provide a validated workflow for the comprehensive in vitro characterization of this compound.

Protocol 1: Radioligand Binding Affinity (Kᵢ) Assays

This protocol determines the compound's affinity for hSERT and hNET using competitive binding against known high-affinity radioligands.[8][9]

Principle: The test compound competes with a fixed concentration of a radiolabeled ligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET) for binding to the transporters in membranes prepared from cells expressing the human transporters or from native brain tissue. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and the Kᵢ is calculated.[12]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize HEK293 cells stably expressing hSERT or hNET (or rodent brain tissue) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[12]

-

Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris.[13]

-

Centrifuge the resulting supernatant at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.[12][14]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method like the BCA assay.[12]

-

-

Competitive Binding Assay:

-

Set up the assay in a 96-well plate with a final volume of 250 µL per well.[12]

-

To each well, add:

-

150 µL of membrane preparation (containing 50-120 µg of protein for tissue or less for cell membranes).[12]

-

50 µL of the test compound (this compound) at various concentrations (e.g., 10 concentrations over a 5-log unit range).[8] For non-specific binding (NSB) control wells, add a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

-

50 µL of the radioligand at a concentration near its Kₑ (e.g., ~1 nM [³H]Citalopram or ~1 nM [³H]Nisoxetine).

-

-

Incubate the plate for 60 minutes at 30-37°C with gentle agitation to reach equilibrium.[12]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.[12][13]

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[13]

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]

-

Protocol 2: Synaptosomal Neurotransmitter Uptake Inhibition (IC₅₀) Assays

This protocol measures the compound's functional ability to inhibit neurotransmitter reuptake into isolated nerve terminals (synaptosomes).[13][15]

Principle: Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT/NET) retain functional transporters.[13][14] The assay measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE).

Step-by-Step Methodology:

-

Synaptosome Preparation:

-

Rapidly dissect the brain region of interest from a rodent and place it in ice-cold 0.32 M sucrose solution.[13]

-

Gently homogenize the tissue.[13]

-

Perform a low-speed centrifugation (1,000 x g for 5 min) to remove large debris.

-

Centrifuge the supernatant at a higher speed (e.g., 14,000-20,000 x g for 15-20 min) to pellet the crude synaptosomes.[13][14]

-

Resuspend the synaptosomal pellet in a Krebs-based buffer saturated with 95% O₂/5% CO₂. The buffer should contain a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.[13][16]

-

-

Uptake Inhibition Assay:

-

In a 96-well plate, pre-incubate the synaptosomes (30-80 µg protein) with various concentrations of this compound for 10-30 minutes at 37°C.[13]

-

Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]5-HT or [³H]NE).[13]

-

Allow the uptake to proceed for a short, predetermined time (e.g., 1-5 minutes) under gentle agitation.[15][17]

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by several washes with ice-cold buffer to separate the synaptosomes from the assay medium.[15]

-

-

Quantification and Analysis:

-

Measure the radioactivity trapped in the synaptosomes on the filters using a scintillation counter.

-

Define non-specific uptake using a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET).

-

Calculate the percent inhibition for each concentration of the test compound relative to the control (no compound).

-

Plot percent inhibition versus log concentration of the test compound and fit the curve to determine the IC₅₀ value.

-

Protocol 3: Cell-Based Fluorescence Uptake Assay (Alternative)

This protocol offers a non-radioactive, higher-throughput method using transporter-expressing cells.[10][18]

Principle: This assay uses a fluorescent substrate that mimics biogenic amines.[10] When the substrate is transported into the cell via SERT or NET, its fluorescence increases significantly. An external masking dye quenches the fluorescence of any substrate remaining outside the cell, allowing for a no-wash, real-time kinetic measurement.[18]

Step-by-Step Methodology:

-

Cell Plating:

-

Seed HEK293 cells stably expressing hSERT or hNET into a 96-well, black-walled, clear-bottom microplate and allow them to adhere overnight.[10]

-

-

Assay Procedure:

-

Remove the culture medium and add assay buffer.

-

Add various concentrations of this compound to the wells and pre-incubate for 10-20 minutes.

-

Add the Dye Solution, which contains the fluorescent substrate and the masking dye, to all wells to initiate the reaction.[10]

-

Immediately place the plate in a bottom-reading fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in intracellular fluorescence intensity over time (kinetic read).

-

The rate of fluorescence increase (slope) is proportional to the transporter activity.

-

Calculate the percent inhibition of the uptake rate for each compound concentration.

-

Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

-

Data Interpretation and Profile Synthesis

Summarizing Quantitative Data

The primary data from these experiments should be organized to facilitate direct comparison and calculation of selectivity.

| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |

| This compound | Value | Value | Value | Value |

| Reference Inhibitor (e.g., Duloxetine) | Value | Value | Value | Value |

Determining Selectivity

Selectivity is a crucial parameter in drug development. It is calculated as a ratio of the affinity (Kᵢ) or potency (IC₅₀) values. For example, NET selectivity over SERT is calculated as:

Selectivity Ratio = Kᵢ (SERT) / Kᵢ (NET)

A ratio > 10 indicates meaningful selectivity for NET, while a ratio < 0.1 indicates selectivity for SERT. A ratio near 1 suggests a balanced or non-selective profile.[19] This ratio is a strong predictor of a compound's potential therapeutic application and side-effect profile.[5]

Establishing the Mechanism of Action

To determine if the compound is a reuptake inhibitor or a substrate-type releaser, a release assay must be performed.[11]

Principle: Transporter-expressing cells or synaptosomes are preloaded with a radiolabeled substrate (e.g., [³H]MPP⁺ for NET or [³H]5-HT for SERT).[11] After washing away the extracellular label, the cells are exposed to the test compound. A releaser will induce a significant increase in the amount of radioactivity in the extracellular medium (efflux), whereas a pure inhibitor will not.[7] Comparing the efflux caused by the test compound to that of a known releaser (e.g., d-amphetamine) and a known inhibitor (e.g., cocaine) will clarify its mechanism.

Conclusion

This technical guide provides a rigorous, multi-step framework for the complete in vitro pharmacological characterization of this compound's activity at the serotonin and norepinephrine transporters. By systematically executing radioligand binding assays to determine affinity (Kᵢ), functional uptake assays to measure potency (IC₅₀), and substrate release assays to elucidate the mechanism of action, researchers can build a comprehensive profile of this novel compound. This data is essential for understanding its structure-activity relationship, predicting its potential in vivo effects, and guiding further drug development efforts.

References

- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.

- Cisneros, A., Guttman, K. M., & Patton, D. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 267-273.

- van der Velden, W. J. C., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.

- Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience.

- Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices.

- Kopajtic, T. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1647–1656.

- Duan, L., & Wang, J. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(3), 743–753.

-

Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 921–932. Retrieved from [Link]

- Larsen, M. B., et al. (2011). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience.

-

Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 1232, 239–251. Retrieved from [Link]

- (4-Bromophenyl)(pyrrolidin-1-yl)methanone. (n.d.). Smolecule.

- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Radioligand Binding Assay. (n.d.). Gifford Bioscience.

-

Wei, A. C., et al. (2012). 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3108. Retrieved from [Link]

- Application Notes and Protocols for Mao-B-IN-25 in Dopamine Uptake and Release Studies. (n.d.). Benchchem.

-

Sveistrup, H., et al. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (125), 55933. Retrieved from [Link]

- Radioligand Binding Assay. (n.d.). Creative Bioarray.

- This compound. (n.d.). Lead Sciences.

-

Zhang, M., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(10), 2896–2900. Retrieved from [Link]

-

Asghar, M., et al. (2020). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. Retrieved from [Link]

- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

-

Maier, J., et al. (2018). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization... Neuropharmacology, 134(Pt A), 61-73. Retrieved from [Link]

- This compound. (n.d.). MySkinRecipes.

- This compound CAS#: 1088410-99-4. (n.d.). ChemicalBook.

- (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol. (2023). Smolecule.

- 3-Bromo-1-methylpyrrolidine CAS 10603-45-9. (n.d.). AstaTech.

-

Kolanos, R., et al. (2015). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 6(9), 1647–1653. Retrieved from [Link]

- 3-BroMo-1-Methyl-pyrrolidine | 10603-45-9. (n.d.). ChemicalBook.

-

Gabrielsen, M., et al. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 55(21), 9344–9355. Retrieved from [Link]

-

Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 22, 143–170. Retrieved from [Link]

-

Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound [myskinrecipes.com]

- 4. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 11. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. moleculardevices.com [moleculardevices.com]

- 19. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Pharmacological Profile of 3-(4-Bromophenyl)-1-methylpyrrolidine

Foreword: The Rationale for Investigation

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with complex protein targets.[2] The specific compound, 3-(4-Bromophenyl)-1-methylpyrrolidine (CAS: 1088410-99-4), presents a compelling structure for investigation as a monoamine reuptake inhibitor.[3] The core pyrrolidine ring, combined with a phenyl group, is characteristic of potent dopamine reuptake inhibitors (DRIs) like pyrovalerone and its analogs.[4] DRIs are a critical class of drugs used in the treatment of ADHD, narcolepsy, and have potential applications in mood disorders.[5] This guide outlines a comprehensive in vitro pharmacological and drug metabolism and pharmacokinetics (DMPK) strategy to characterize this compound, establishing its primary mechanism of action, selectivity, and metabolic liabilities.

Physicochemical and Structural Overview

A foundational understanding of a compound's physical properties is essential before embarking on biological assays.

| Property | Value | Source |

| CAS Number | 1088410-99-4 | [3] |

| Molecular Formula | C₁₁H₁₄BrN | [3] |

| Molecular Weight | 240.14 g/mol | [6] |

| Boiling Point | 283.8°C at 760 mmHg | [6] |

| Predicted XlogP | 2.4 | [7] |

| Storage Conditions | 2-8°C, dry and sealed | [6] |

The predicted XlogP suggests good potential for blood-brain barrier penetration, a prerequisite for a CNS-acting agent.

Proposed Synthetic Pathway

While numerous methods exist for pyrrolidine synthesis, a common and effective approach involves 1,3-dipolar cycloaddition reactions.[8] However, for this specific structure, a more direct route starting from commercially available precursors is outlined below. This workflow illustrates a logical synthetic sequence that ensures high purity of the final compound for pharmacological testing.

Caption: Proposed multi-step synthesis of this compound.

Primary Pharmacological Profile: Monoamine Transporter Engagement

Based on its structural similarity to known DRIs, the primary hypothesis is that this compound functions by inhibiting the dopamine transporter (DAT).[5][9] To validate this, a two-tiered approach is essential: first, confirming physical binding to the transporter (affinity), and second, assessing the functional consequence of that binding (potency). For a complete profile, affinity and potency at the serotonin (SERT) and norepinephrine (NET) transporters must also be determined to establish selectivity.

Radioligand Binding Assays: Determining Transporter Affinity (Ki)

The objective here is to measure the affinity of the test compound for DAT, SERT, and NET by quantifying its ability to displace a known high-affinity radioligand.

-

System Preparation:

-

Use cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT). The choice of a recombinant cell line ensures a high density of the target protein, free from confounding interactions of a native brain tissue preparation.

-

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. The ionic composition mimics the extracellular environment.

-

Radioligand: [³H]-WIN 35,428 (a potent cocaine analog). Used at a concentration near its Kd for hDAT (~2-3 nM) to ensure a sensitive displacement curve.

-

Non-specific Binding Control: GBR-12909 (10 µM). A high concentration of a potent and selective DRI is used to saturate all specific binding sites, defining the background signal.[9]

-

Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution series (e.g., 100 µM to 5 nM final concentration).

-

-

Assay Procedure:

-

In a 96-well plate, combine hDAT cell membranes (~10-20 µg protein/well), [³H]-WIN 35,428, and either buffer (for total binding), GBR-12909 (for non-specific binding), or the test compound.

-

Incubate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate percent inhibition at each concentration of the test compound relative to total and non-specific binding controls.

-

Fit the data to a non-linear regression model (log(inhibitor) vs. response) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol is repeated for SERT (using [³H]-Citalopram as the radioligand and Fluoxetine for non-specific definition) and NET (using [³H]-Nisoxetine as the radioligand and Desipramine for non-specific definition).

Caption: Experimental workflow for a radioligand binding assay.

Functional Reuptake Assays: Determining Inhibitory Potency (IC₅₀)

This assay measures the compound's ability to functionally block the reuptake of neurotransmitters into cells, providing a more physiologically relevant measure of potency.

-

System Preparation:

-

Use HEK293 cells stably expressing hDAT, plated in a 96-well format. The use of whole cells is critical as it preserves the cellular machinery and membrane potential required for active transport.

-

-

Reagents:

-

Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

-

Radioactive Substrate: [³H]-Dopamine. Used at a concentration near its Km for hDAT (~200-400 nM) to ensure the transporter is operating under physiologically relevant conditions.

-

Non-specific Uptake Control: GBR-12909 (10 µM) or incubation at 4°C. Low temperature inhibits active transport, providing a baseline for non-transporter-mediated substrate entry.

-

Test Compound: this compound, prepared in a 10-point serial dilution.

-

-

Assay Procedure:

-

Wash the plated cells with KRH buffer.

-

Pre-incubate the cells with the test compound or control for 10-15 minutes at 37°C. This allows the inhibitor to bind to the transporter before the substrate is introduced.

-

Initiate the uptake reaction by adding [³H]-Dopamine to all wells.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The time must be optimized to be within the linear range of uptake.

-

Terminate the reaction by rapidly aspirating the buffer and washing the cells with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the lysate to a scintillation plate, add cocktail, and quantify intracellular radioactivity.

-

-

Data Analysis:

-

Calculate the percent inhibition of specific uptake (Total Uptake - Non-specific Uptake) for each concentration of the test compound.

-

Fit the data to a non-linear regression model to determine the IC₅₀ value, which represents the functional potency of the compound.

-

This protocol is repeated for SERT (using [³H]-Serotonin) and NET (using [³H]-Norepinephrine).

Anticipated Primary Pharmacology Data

The following table summarizes the hypothetical but expected in vitro data for this compound, assuming it behaves as a selective DRI.

| Target | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) |

| hDAT | 15.2 | 25.8 |

| hSERT | > 1,000 | > 1,000 |

| hNET | 255.4 | 410.7 |

This profile would suggest the compound is a potent and selective dopamine reuptake inhibitor, with ~17-fold selectivity for DAT over NET and >65-fold selectivity over SERT.

Caption: Mechanism of dopamine reuptake inhibition at the synapse.

In Vitro DMPK Profile: Metabolic Stability

Early assessment of metabolic stability is crucial to predict a compound's in vivo half-life and clearance.[10] A compound that is too rapidly metabolized will have poor bioavailability and duration of action. The standard initial screen uses liver microsomes, which contain the key Phase I metabolizing enzymes (Cytochrome P450s).[11][12]

Microsomal Stability Assay: Determining Intrinsic Clearance

The goal is to measure the rate of disappearance of the parent compound when incubated with liver microsomes from relevant species (e.g., human, rat, dog) to predict hepatic clearance.[12]

-

System Preparation:

-

Use pooled liver microsomes from human, rat, and dog to assess interspecies differences.[11] The protein concentration is standardized (e.g., 0.5 mg/mL).

-

-

Reagents:

-

Incubation Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase). This is essential as CYP450 enzymes require NADPH for their catalytic cycle.

-

Test Compound: this compound at a final concentration of 1 µM. This concentration is low enough to be within the linear range of enzyme kinetics.

-